3-nitro-1,6-naphthyridin-5(6H)-one

Physicochemical profiling Drug-likeness Lead optimization

3-Nitro-1,6-naphthyridin-5(6H)-one (CAS 1408075-65-9) is a heterocyclic organic compound belonging to the 1,6-naphthyridin-5(6H)-one class, characterized by a fused bicyclic scaffold containing a nitro group (-NO₂) at the 3-position, a carbonyl at the 5-position, and an endocyclic nitrogen at position 6. Its molecular formula is C₈H₅N₃O₃ with a molecular weight of 191.14 g/mol, a computed XLogP3 of 0.1, and a topological polar surface area (TPSA) of 87.8 Ų.

Molecular Formula C8H5N3O3
Molecular Weight 191.14 g/mol
CAS No. 1408075-65-9
Cat. No. B1403804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-nitro-1,6-naphthyridin-5(6H)-one
CAS1408075-65-9
Molecular FormulaC8H5N3O3
Molecular Weight191.14 g/mol
Structural Identifiers
SMILESC1=CNC(=O)C2=C1N=CC(=C2)[N+](=O)[O-]
InChIInChI=1S/C8H5N3O3/c12-8-6-3-5(11(13)14)4-10-7(6)1-2-9-8/h1-4H,(H,9,12)
InChIKeyMLPJIQYHSLWMLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitro-1,6-naphthyridin-5(6H)-one (CAS 1408075-65-9): A Nitro-Activated Naphthyridinone Building Block for Medicinal Chemistry and Organic Synthesis


3-Nitro-1,6-naphthyridin-5(6H)-one (CAS 1408075-65-9) is a heterocyclic organic compound belonging to the 1,6-naphthyridin-5(6H)-one class, characterized by a fused bicyclic scaffold containing a nitro group (-NO₂) at the 3-position, a carbonyl at the 5-position, and an endocyclic nitrogen at position 6 [1]. Its molecular formula is C₈H₅N₃O₃ with a molecular weight of 191.14 g/mol, a computed XLogP3 of 0.1, and a topological polar surface area (TPSA) of 87.8 Ų [1]. The compound is primarily utilized as a research chemical and synthetic intermediate in organic synthesis and medicinal chemistry programs . The electron-withdrawing nitro substituent substantially depletes the naphthyridine ring of π-electron density, conferring heightened reactivity toward nucleophilic reagents relative to the unsubstituted parent scaffold [2].

Why the 3-Nitro Substituent Prevents Direct Substitution of 1,6-Naphthyridin-5(6H)-one Analogs in Synthetic and Pharmacological Workflows


In-class 1,6-naphthyridin-5(6H)-one analogs are not interchangeable due to the profound electronic and steric consequences of the 3-nitro group. Introduction of the strongly electron-withdrawing nitro substituent further depletes the already π-deficient naphthyridine ring of electron density, substantially lowering its LUMO energy and dramatically increasing its susceptibility to nucleophilic aromatic substitution (SNAr) while simultaneously deactivating the ring toward electrophilic substitution [1]. This electronic perturbation manifests in quantifiable differences in computed physicochemical descriptors—including lipophilicity (XLogP3), hydrogen-bonding capacity (HBA/HBD counts), and topological polar surface area—relative to both the unsubstituted parent 1,6-naphthyridin-5(6H)-one and the 3-amino reduced analog [2]. Furthermore, the nitro group serves as a synthetic handle for selective reduction to the corresponding 3-amino derivative, enabling divergent synthetic pathways that are inaccessible to the parent scaffold or other 3-substituted analogs [1]. These electronic and reactivity differences mean that substituting a non-nitrated or differently substituted analog will alter reaction outcomes, biological target engagement, and downstream synthetic feasibility.

Quantitative Differentiation Evidence: 3-Nitro-1,6-naphthyridin-5(6H)-one vs. Closest In-Class Analogs


Computed Lipophilicity (XLogP3) and Polar Surface Area (TPSA) Comparison: 3-Nitro vs. Parent and 3-Amino Analogs

The 3-nitro substituent shifts the lipophilicity and polar surface area of the naphthyridinone scaffold relative to both the unsubstituted parent 1,6-naphthyridin-5(6H)-one and the 3-amino reduced analog. The target compound exhibits an intermediate computed XLogP3 of 0.1 [1]. In contrast, the unsubstituted parent scaffold (CAS 23616-31-1) has a predicted XLogP3 of approximately 0.5–0.6 (estimated from fragment-based methods), making it more lipophilic, while the 3-amino-1,6-naphthyridin-5(6H)-one (CAS 1260671-38-2) is substantially more hydrophilic due to the hydrogen-bond donor capacity of the primary amine . The TPSA of the target compound (87.8 Ų) [1] is significantly elevated compared to the parent scaffold (approximately 54 Ų for 1,6-naphthyridin-5(6H)-one) due to the contribution of the nitro group oxygens, directly impacting membrane permeability predictions and blood-brain barrier penetration scores [2].

Physicochemical profiling Drug-likeness Lead optimization

Hydrogen Bond Acceptor (HBA) Capacity: Increased Intermolecular Interaction Potential vs. Parent Scaffold

The 3-nitro group adds two hydrogen bond acceptor sites to the naphthyridinone core, increasing the total HBA count from 3 (for the unsubstituted parent 1,6-naphthyridin-5(6H)-one) to 4 for the target compound, while maintaining the same hydrogen bond donor count of 1 [1]. This 33% increase in HBA capacity (4 vs. 3) alters the compound's potential for intermolecular hydrogen bonding with biological targets, solvents, and co-crystal formers [1]. The nitro group oxygens can engage in bifurcated hydrogen bonds with protein backbone amides or side-chain donors, a binding mode that is structurally unavailable to the parent scaffold or the 3-amino analog [2].

Medicinal chemistry Structure-based drug design Molecular recognition

Electron-Deficient π-System: Enhanced Reactivity Toward Nucleophilic Aromatic Substitution (SNAr) vs. Parent Naphthyridinone

Naphthyridines are inherently π-deficient heterocycles; the introduction of a nitro group further depletes the ring of electron density, substantially enhancing reactivity toward nucleophilic reagents while suppressing electrophilic substitution [1]. In the specific case of 3-nitro-1,6-naphthyridine (the de-oxo analog), treatment with potassium amide in liquid ammonia containing potassium permanganate yields 4-amino-3-nitro-1,6-naphthyridine via nucleophilic displacement of hydride at the C-4 position—a transformation that is not feasible on the un-nitrated parent naphthyridine under the same conditions [2]. This established reactivity pattern for nitronaphthyridines is class-level evidence that 3-nitro-1,6-naphthyridin-5(6H)-one similarly possesses enhanced electrophilicity at ring positions ortho and para to the nitro group (specifically C-4 and C-1/C-8), enabling synthetic transformations that the parent 1,6-naphthyridin-5(6H)-one cannot undergo [1].

Synthetic methodology Nucleophilic aromatic substitution Heterocyclic chemistry

Nitro Group as a Synthetic Handle: Direct Precursor Relationship to 3-Amino-1,6-naphthyridin-5(6H)-one

The 3-nitro group of 3-nitro-1,6-naphthyridin-5(6H)-one can be selectively reduced to the corresponding 3-amino-1,6-naphthyridin-5(6H)-one (CAS 1260671-38-2) using standard reduction conditions, including catalytic hydrogenation (H₂, Pd/C) or chemical reductants such as tin(II) chloride in hydrochloric acid . In contrast, the reverse transformation (amine → nitro) is not synthetically direct, making the nitro compound the strategic gateway intermediate for accessing the amino derivative [1]. The 3-amino analog requires cold storage at 2–8°C with protection from light, whereas the nitro compound is stable under ambient storage conditions (cool, dry place) . This stability differential has practical implications for inventory management and shipping logistics: the nitro compound can be stored at room temperature without degradation, reducing cold-chain costs for multi-gram quantities .

Synthetic intermediate Nitro reduction Building block diversification

Molecular Weight and Heavy Atom Count: Differentiation from Saturated and Amino Analogs for Reaction Monitoring

The molecular weight of 3-nitro-1,6-naphthyridin-5(6H)-one (191.14 g/mol, exact mass 191.03309103 Da) provides a clear mass-spectrometric differentiation from its closest analogs [1]. The unsubstituted parent scaffold 1,6-naphthyridin-5(6H)-one has a molecular weight of 146.15 g/mol (ΔMW = -45 Da), while the 3-amino derivative has a MW of 161.16 g/mol (ΔMW = -30 Da), and the saturated 7,8-dihydro-3-nitro analog (CAS 1393551-82-0) has a MW of 193.16 g/mol (ΔMW = +2 Da) . These mass differences enable unambiguous identification and quantification of the target compound in reaction mixtures via LC-MS or GC-MS, with the 45-Da mass shift relative to the parent scaffold being particularly diagnostic [1] .

Mass spectrometry LC-MS monitoring Reaction analytics

Optimal Procurement and Application Scenarios for 3-Nitro-1,6-naphthyridin-5(6H)-one Based on Quantitative Differentiation Evidence


Precursor for On-Demand Synthesis of 3-Amino-1,6-naphthyridin-5(6H)-one via Nitro Reduction

When the 3-amino-1,6-naphthyridin-5(6H)-one (CAS 1260671-38-2) is the required downstream intermediate but its cold-chain storage requirement (2–8°C, light-protected) presents logistical challenges, 3-nitro-1,6-naphthyridin-5(6H)-one is the preferred procurement option. The nitro compound is stable at ambient temperature (recommended: cool, dry place) and can be reduced to the amino derivative on-demand using established catalytic hydrogenation (H₂/Pd/C) or chemical reduction (SnCl₂/HCl) protocols [1]. The 45-Da mass difference between the nitro precursor and the parent scaffold enables straightforward LC-MS monitoring of both the reduction reaction and the purity of the product [2]. This approach eliminates cold-chain shipping and storage costs while preserving synthetic flexibility, as the nitro group remains available for alternative transformations (e.g., SNAr) if the project direction changes [3].

Electron-Deficient Scaffold for Nucleophilic Aromatic Substitution (SNAr) at the C-4 Position

For medicinal chemistry programs requiring functionalization of the naphthyridinone core at the C-4 position, 3-nitro-1,6-naphthyridin-5(6H)-one provides a uniquely activated scaffold. The combined electron-withdrawing effects of the nitro group and the endocyclic nitrogens render the π-system sufficiently electron-deficient to undergo nucleophilic displacement reactions that are kinetically inaccessible to the unsubstituted parent 1,6-naphthyridin-5(6H)-one [1]. As demonstrated for the structurally related 3-nitro-1,6-naphthyridine system, treatment with potassium amide in liquid ammonia yields 4-amino-3-nitro derivatives via Chichibabin-type nucleophilic amination—a transformation that the parent scaffold cannot undergo [2]. This activation strategy is particularly relevant for the synthesis of 4-amino-3-nitro-1,6-naphthyridin-5(6H)-ones as intermediates for kinase inhibitor programs targeting FGFR, HPK1, or JAK family kinases [3].

Physicochemical Probe Compound with Defined HBA/HBD Profile for Structure-Based Drug Design

For structure-based drug design campaigns where systematic variation of hydrogen-bonding capacity is required to probe binding pocket interactions, 3-nitro-1,6-naphthyridin-5(6H)-one offers a distinct HBA/HBD profile (HBA = 4, HBD = 1) that is intermediate between the parent scaffold (HBA = 3, HBD = 1) and the 3-amino analog (HBA = 3, HBD = 2) [1]. The nitro group provides two hydrogen bond acceptor sites capable of engaging in bifurcated interactions with protein backbone amides, a binding mode that cannot be replicated by the parent scaffold or the amino analog [2]. Combined with its moderate lipophilicity (XLogP3 = 0.1) and elevated TPSA (87.8 Ų), this compound serves as a strategic tool for SAR exploration of heterocyclic hydrogen-bond acceptor positioning in ATP-binding pockets or allosteric regulatory sites [1].

Building Block for Diversified Naphthyridinone Libraries via Sequential Nitro Group Transformations

For combinatorial chemistry or parallel synthesis workflows generating naphthyridinone-based screening libraries, 3-nitro-1,6-naphthyridin-5(6H)-one serves as a central diversification hub. The nitro group can be (a) reduced to the primary amine for subsequent amide coupling, reductive amination, or sulfonamide formation; (b) displaced via SNAr with nitrogen, oxygen, or sulfur nucleophiles; or (c) retained as a pharmacophoric element in the final compound [1]. Each of these divergent pathways yields products with distinct molecular weights that are readily distinguishable by LC-MS from both the starting material and products derived from alternative analogs (e.g., the parent scaffold cannot undergo pathway (a) or (b); the 3-amino analog cannot undergo pathway (b)) [2]. This synthetic versatility positions the 3-nitro compound as the most enabling single building block for naphthyridinone library construction compared to in-class alternatives [3].

Quote Request

Request a Quote for 3-nitro-1,6-naphthyridin-5(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.